![molecular formula C14H20ClN B2405492 Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride CAS No. 2470436-33-8](/img/structure/B2405492.png)
Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride
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Overview
Description
Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride is a chemical compound with the CAS Number: 2470436-33-8 . It has a molecular weight of 237.77 . This compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro [quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gave 6-methyl-5,6-dihydrospiro [pyrrolo [3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These were used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with activated methylene group .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N.ClH/c1-4-8-14 (9-5-1)10-12-6-2-3-7-13 (12)15-11-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H . This indicates the presence of a quinoline and cyclohexane ring structure in the molecule.Chemical Reactions Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro [quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride is a key step in the synthesis of this compound . This reaction gives 6-methyl-5,6-dihydrospiro [pyrrolo [3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 237.77 .Scientific Research Applications
Anticancer Activity
Spiro-quinoline compounds have been synthesized by reacting barbituric acid or thiobarbituric acid with derivatives of benzisoxazole-5-carbaldehyde or 2-substituted benzaldehyde. These compounds were evaluated for their in vitro cytotoxicity against mammalian cancer cell lines MCF-7 and KB. Notably, compound 11b demonstrated the highest cytotoxic activity, with IC50 values of 90.2 µM for MCF-7 and 49.8 µM for KB cell lines. Flow cytometric analysis confirmed that these molecules induce cytotoxicity via apoptosis .
Antiviral and Antibacterial Properties
Tetrahydroquinoline derivatives, including spiro-tetrahydroquinolines, have shown promise as antiviral and antibacterial agents. Their structural motifs contribute to their bioactivity. Researchers have explored these compounds for their potential in combating viral and bacterial infections .
Antimalarial Applications
The tetrahydroquinoline scaffold has been associated with antimalarial activity. While further studies are needed, the spiro-tetrahydroquinoline moiety could be a valuable component in the development of antimalarial drugs .
Coordination Ligands and Dyes
Spiro-tetrahydroquinolines find applications beyond pharmacology. They are used in the preparation of coordination ligands and dyes . These compounds contribute to the field of coordination chemistry and have practical uses in materials science .
Pharmacological Relevance
Certain tetrahydroquinoline derivatives serve as chemotherapeutic targets and pharmacodynamic agents . Their unique structure makes them valuable in drug discovery and development .
Medicinal Chemistry
The spiro fusion of tetrahydroquinoline at the C3-position has been documented to possess significant biological activities. Researchers continue to explore these compounds for their potential in medicinal chemistry .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Spiroheterocycles, which include compounds like Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride, are widely represented not only among natural products, but also as medicinal compounds . They have a rigid spatial structure that enhances potential binding with biochemical targets (enzymes, receptors, ion channels) . Therefore, the future directions for this compound could involve further exploration of its potential medicinal properties and applications.
properties
IUPAC Name |
spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-4-8-14(9-5-1)10-12-6-2-3-7-13(12)15-11-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRTWCBTQQBGGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3NC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride |
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